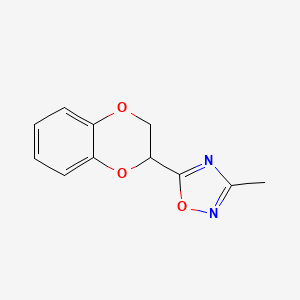

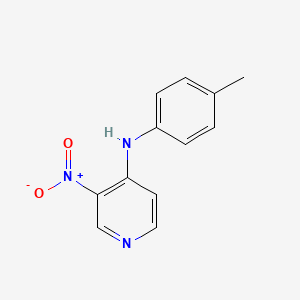

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole

Vue d'ensemble

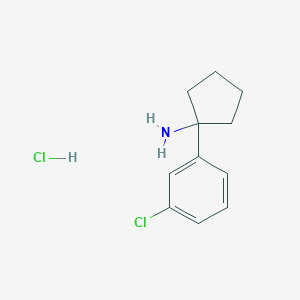

Description

The compound “5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole” is a complex organic molecule. The 2,3-dihydro-1,4-benzodioxin moiety suggests the presence of a benzene ring with two oxygen atoms forming a dioxin-like structure .

Chemical Reactions Analysis

Specific chemical reactions involving “5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole” are not available in the literature .Applications De Recherche Scientifique

Corrosion Inhibition

One study delved into the corrosion inhibition properties of oxadiazole derivatives for mild steel in sulfuric acid, showcasing the potential of these compounds in protecting metals from corrosion. The research highlighted that oxadiazole derivatives could form protective layers on metal surfaces, indicating a promising application in industries where metal corrosion is a significant concern (Ammal, Prajila, & Joseph, 2018).

Antibacterial and Antimicrobial Activities

Several studies have synthesized oxadiazole derivatives and evaluated their antibacterial and antimicrobial activities, indicating their potential in developing new antimicrobial agents. For instance, compounds with the oxadiazole moiety have shown significant activity against various bacteria and molds, suggesting their use in treating bacterial infections and as preservatives in products susceptible to microbial contamination. This includes research on oxadiazolylbenzodioxane derivatives and their successful testing against bacterial strains, illustrating the broad-spectrum antimicrobial potential of these compounds (Avagyan et al., 2020).

Synthesis of Novel Compounds

The synthesis of novel compounds incorporating the oxadiazole ring has been a focus area, with studies exploring the creation of diverse derivatives with enhanced biological activities. This includes the design and synthesis of compounds for specific applications such as nematicidal activities and as potent antioxidants, showcasing the adaptability of oxadiazole derivatives in contributing to various scientific advancements (Liu, Wang, Zhou, & Gan, 2022).

Propriétés

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-12-11(16-13-7)10-6-14-8-4-2-3-5-9(8)15-10/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFPXYFMATWGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1425021.png)

![4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1425022.png)

![tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1425031.png)

![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)

![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)

![{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1425043.png)